N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C20H24N2OS and its molecular weight is 340.49. The purity is usually 95%.
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Scientific Research Applications
Neurotransmitter Systems
J. Maj (1982) explored the effects of adamantane derivatives on various neurotransmitter systems, highlighting their stimulation of dopaminergic neurons and indirect effects on noradrenaline, serotonin, and GABA neurons, without direct effects on major neurotransmitter receptors. This positions adamantane derivatives as unique dopaminomimetics with a distinct mode of action from amphetamine or apomorphine, and different from amantadine (Maj, 1982).
Neurodegenerative Diseases
The review by V. Dembitsky et al. (2020) provides a comprehensive analysis of the structure-activity relationships for over 75 natural and synthetic adamantane derivatives. Some of these compounds, including amantadine and memantine, are in use for treating dementia, Alzheimer's, and Parkinson's diseases. Their findings suggest that the pharmacological potential of certain adamantane derivatives against neurodegenerative diseases surpasses that of well-known medications, marking a promising direction for further research in biochemistry, pharmacology, and the pharmaceutical industry (Dembitsky et al., 2020).
Alzheimer's Disease
A. Nordberg (2007) reviewed the progress in developing amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains. The study underscores the role of PET amyloid imaging in understanding Alzheimer's pathophysiology, early detection, and evaluation of new therapies (Nordberg, 2007).
Pharmacological Activities of Benzothiazole
The work by Sumit et al. (2020) highlights the varied biological and therapeutic activities of benzothiazole derivatives, including antimicrobial, analgesic, anti-inflammatory, and antitubercular effects. This review emphasizes the benzothiazole nucleus's significance in developing biologically active compounds, illustrating its versatility and importance in medicinal chemistry (Sumit et al., 2020).
Benzothiazole in Medicinal Chemistry
M. Bhat and S. L. Belagali (2020) reviewed the importance and applications of benzothiazole derivatives in medicinal chemistry, showcasing their wide range of pharmacological activities. The review discusses the structural variations of benzothiazole derivatives and rationalizes their activities based on these modifications, suggesting the scaffold's rapid development and significance in medicinal chemistry (Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
The primary targets of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Biochemical Pathways
It’s important to note that the understanding of the biochemical pathways is dependent on the identification of the compound’s targets, which is currently unknown .
Result of Action
As the compound’s targets and mode of action are identified, the resulting molecular and cellular effects will become clearer .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action .
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-11-3-12(2)17-16(4-11)24-19(21-17)22-18(23)20-8-13-5-14(9-20)7-15(6-13)10-20/h3-4,13-15H,5-10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFQFXCGFQIZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.